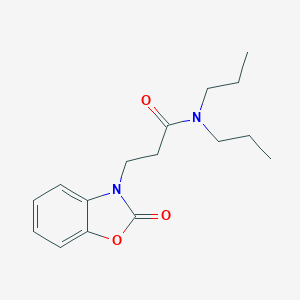
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N,N-dipropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DPA-714 and belongs to the family of benzoxazole derivatives.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential applications in various fields of research. One of the significant applications of DPA-714 is in the field of neuroimaging. DPA-714 is a ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. TSPO imaging using DPA-714 has been used to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Mecanismo De Acción
DPA-714 binds to the TSPO on the outer mitochondrial membrane, which is upregulated in activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the modulation of the mitochondrial membrane potential, which regulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. DPA-714 has been shown to reduce the production of ROS and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In animal studies, DPA-714 has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. DPA-714 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DPA-714 in lab experiments is its high binding affinity for TSPO. DPA-714 has been shown to have a higher binding affinity for TSPO than other TSPO ligands such as PK11195. However, one of the limitations of using DPA-714 is its relatively short half-life, which limits its use in longitudinal studies.
Direcciones Futuras
There are several future directions for the research on DPA-714. One of the significant future directions is the development of new TSPO ligands with longer half-lives and higher binding affinities for TSPO. Another future direction is the investigation of the role of DPA-714 in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the use of DPA-714 in clinical studies for the diagnosis and treatment of neuroinflammation in humans is a promising future direction.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride. DPA-714 has been extensively studied for its potential applications in neuroimaging, and its mechanism of action involves the modulation of the mitochondrial membrane potential, which regulates the production of ROS and the release of pro-inflammatory cytokines. DPA-714 has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on DPA-714, including the development of new TSPO ligands and the investigation of its role in other neurological disorders.
Métodos De Síntesis
The synthesis of DPA-714 involves the reaction of 2-amino-6-chlorobenzoxazole with 3-(dipropylamino)propanoyl chloride in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification by column chromatography.
Propiedades
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLMIWRDHVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)
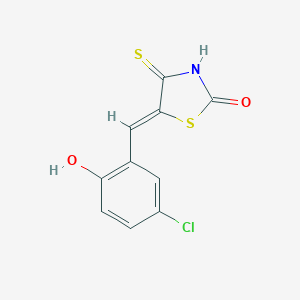
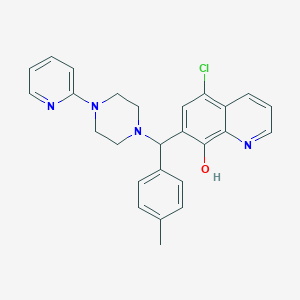
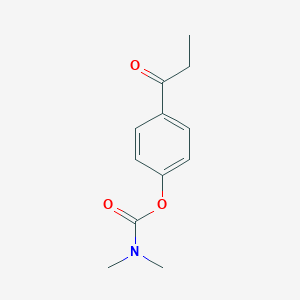
![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
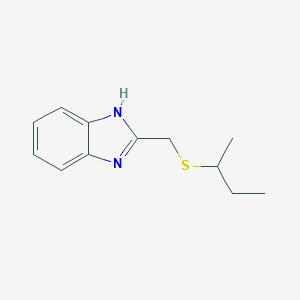
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
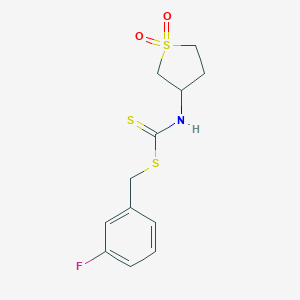
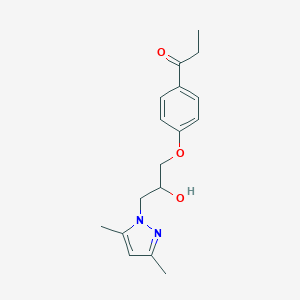
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)